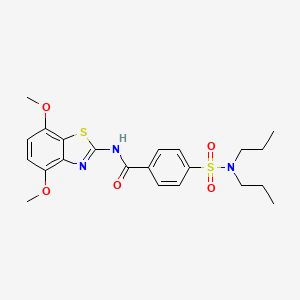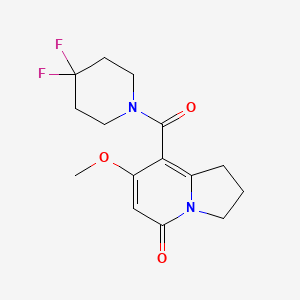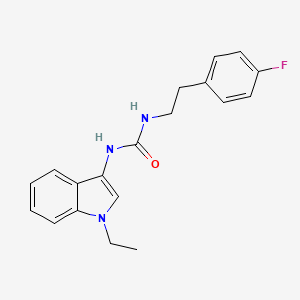
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C11H12N2S.2ClH . It has a molecular weight of 277.22 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12N2S.2ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;;/h2-6H,7,12H2,1H3;2*1H .科学的研究の応用
Organic Synthesis and Characterization
Research has explored the synthesis and characterization of compounds structurally related to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride. For instance, compounds with the thiazole moiety have been synthesized through methods like the polyphosphoric acid condensation route and characterized by techniques such as FT-IR, DSC, and NMR, indicating the utility of thiazole derivatives in chemical synthesis and the development of novel organic materials (Shimoga et al., 2018).
Pharmacological Investigations
Several studies have investigated the pharmacological potentials of thiazole derivatives. For example, novel thiazole compounds have been synthesized and evaluated for their anticancer activity, showcasing the relevance of such derivatives in developing new therapeutic agents. Some compounds demonstrated promising results against cancer cell lines, highlighting the potential of thiazole derivatives in oncology research (Gomha et al., 2014).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been a subject of research. Compounds featuring the thiazole ring have been synthesized and found to exhibit varying degrees of antibacterial and antifungal activities. This suggests the potential application of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Materials Science
In materials science, thiazole derivatives have been utilized in the synthesis of dyes and pigments. For example, the synthesis and dyeing performance of thiadiazole derivatives have been investigated, indicating the use of such compounds in the development of new materials for textiles and other applications (Malik et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . For instance, some thiazole derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways . For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine . Others have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to inhibit the growth of cancer cells, while others have been found to have antimicrobial properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
特性
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;;/h2-6H,7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUROHCWJNNSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methoxyethanone](/img/structure/B2923032.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2923033.png)
![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)


![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)



![8-(2,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2923049.png)
